N,N-diallyl-N'-(3,5-dichlorophenyl)urea
Description
N,N-Diallyl-N'-(3,5-dichlorophenyl)urea is a urea derivative featuring two allyl groups attached to one nitrogen atom and a 3,5-dichlorophenyl group on the adjacent nitrogen.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1,1-bis(prop-2-enyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-3-5-17(6-4-2)13(18)16-12-8-10(14)7-11(15)9-12/h3-4,7-9H,1-2,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMRRSXSWRUAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of diallylamine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Diallylamine} + \text{3,5-dichlorophenyl isocyanate} \rightarrow \text{N,N-diallyl-N’-(3,5-dichlorophenyl)urea} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of N,N-diallyl-N’-(3,5-dichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diallyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Bis(3,5-Dichlorophenyl) Urea (COH-SR4)
- Structure : Both nitrogens are substituted with 3,5-dichlorophenyl groups.
- Activity: Demonstrates potent antiproliferative effects in lung cancer and melanoma by activating apoptosis pathways. The dual dichlorophenyl groups enhance binding affinity to cellular targets, possibly through halogen bonding and π-π interactions .
- Key Difference : Unlike N,N-diallyl-N'-(3,5-dichlorophenyl)urea, COH-SR4 lacks allyl groups, which may reduce steric hindrance and increase planarity, favoring stronger target engagement .
N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea (Fluometuron)
- Structure : Features a trifluoromethylphenyl group and dimethyl substituents.
- Application : Used as a pre-emergent herbicide. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving soil persistence .
- Key Difference : The allyl groups in the target compound may reduce environmental persistence compared to fluometuron but could introduce reactivity that limits agricultural utility .
N-(3,5-Dichlorophenyl)-N′-[[4-(1H-Imidazol-5-ylmethyl)phenyl]methyl]urea (CAS 224585-45-9)
N,N'-[2-(p-Methoxybenzenesulfonyloxy)phenyl]-N'-(3-(p-Methoxybenzenesulfonyloxy)phenyl]urea
3-(3,5-Dichlorophenyl)-1,1-Dimethylurea
- Structure : Substituted with methyl groups instead of allyl groups.
- Key Difference : The allyl groups in the target compound may increase reactivity (e.g., susceptibility to oxidation) but offer opportunities for derivatization via allylic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
